REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[CH:4][CH:3]=1.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12]>CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:12][O:11][CH:10]([O:13][CH3:14])[C:5]1[CH:8]=[CH:9][C:2]([I:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding excess of sodium bicarbonate solid
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)I)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |